molecular formula C8H17N B3015257 5-Cyclopropylpentan-1-amine CAS No. 1495469-10-7

5-Cyclopropylpentan-1-amine

Cat. No. B3015257
CAS RN: 1495469-10-7
M. Wt: 127.231
InChI Key: OXAXYMIJZFAHQX-UHFFFAOYSA-N
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Description

5-Cyclopropylpentan-1-amine is a chemical compound with the CAS Number: 1495469-10-7 . It has a molecular weight of 127.23 and is a liquid at room temperature . The IUPAC name for this compound is 5-cyclopropylpentan-1-amine .


Molecular Structure Analysis

The InChI code for 5-Cyclopropylpentan-1-amine is 1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Amines, including 5-Cyclopropylpentan-1-amine, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

5-Cyclopropylpentan-1-amine is a liquid at room temperature . It has a molecular weight of 127.23 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Dendrimers and Nanotechnology

5-Cyclopropylpentan-1-amine: can be incorporated into dendrimers—highly branched, tree-like macromolecules. Dendrimers find applications in electronics, healthcare, pharmaceuticals, and more. Specifically, they are used for drug delivery, catalysis, and as platforms for attaching multiple functionalities . The unique nano-environment within dendrimers allows for precise control over drug release and targeted therapy.

properties

IUPAC Name

5-cyclopropylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAXYMIJZFAHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylpentan-1-amine

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